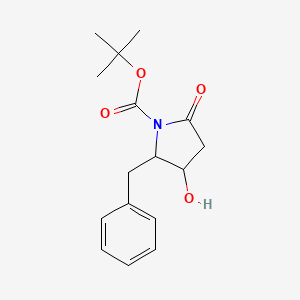![molecular formula C20H21Cl2N B14783771 N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the dichlorophenyl group, and the final cyclopropanation. Common reagents used in these steps include organometallic reagents, halogenating agents, and cyclopropanating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine could be explored for therapeutic applications, such as targeting specific diseases or conditions. Its interactions with biological targets can provide insights into its potential efficacy and safety.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, agrochemicals, or other specialty chemicals. Its unique properties can contribute to the development of new products and technologies.
作用机制
The mechanism of action of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine involves its interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to specific effects. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
Similar compounds to N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine include other cyclopropane-containing molecules, tetrahydronaphthalene derivatives, and dichlorophenyl-substituted compounds.
Uniqueness
What sets this compound apart is its combination of structural features, which can impart unique reactivity and biological activity. Its specific arrangement of functional groups and stereochemistry can lead to distinct interactions and properties compared to other similar compounds.
属性
分子式 |
C20H21Cl2N |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2 |
InChI 键 |
FSOYBXLAANBDHM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


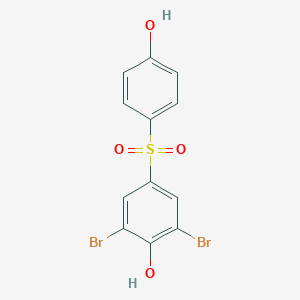

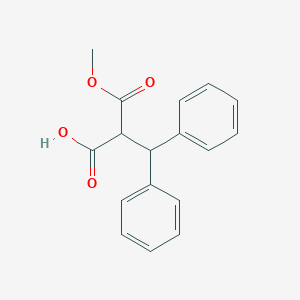
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)

![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
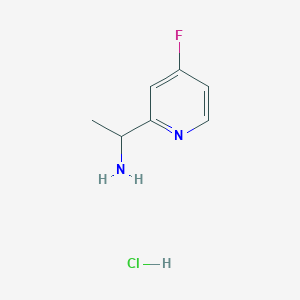

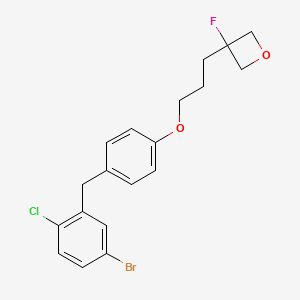
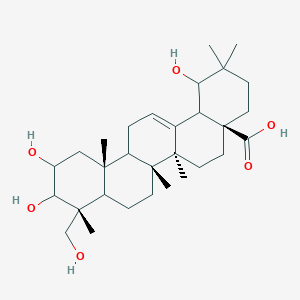
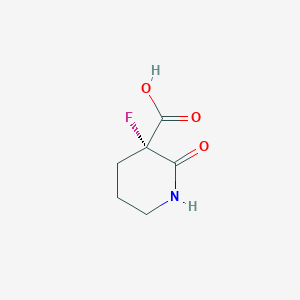
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
